![molecular formula C6H11NO2 B3153210 (3S)-3-Amino-3-cyclopropylpropanoic acid CAS No. 754176-53-9](/img/structure/B3153210.png)
(3S)-3-Amino-3-cyclopropylpropanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3S)-3-Amino-3-cyclopropylpropanoic acid” is C6H11NO2. The InChI code is 1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 . The molecular weight is 129.16 g/mol.
Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Molecularly Imprinted Polymer-Based Electrochemical Sensors for Monitoring Chlorophenols
Background: Chlorophenols (CPs) are a class of persistent organic pollutants with serious environmental and health risks. Detecting CPs effectively is challenging due to their persistence and widespread occurrence.
Application:- Kamel, A. H., Abd-Rabboh, H. S. M., & Hefnawy, A. (2024). Molecularly imprinted polymer-based electrochemical sensors for monitoring the persistent organic pollutants chlorophenols. RSC Advances, 14(20163-20181)
Omega-3 Fatty Acids and Brain Health
Background: Omega-3 fatty acids play a vital role in overall health, including brain function.
Application:Mitochondria and Insulin Resistance: Role of Omega-3 Fatty Acids
Background: Mitochondria are central to energy production, and their dysfunction contributes to insulin resistance.
Application:- See .
Safety and Hazards
The safety information for “(3S)-3-Amino-3-cyclopropylpropanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
(3S)-3-amino-3-cyclopropylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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